6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid 6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840681
InChI: InChI=1S/C16H15ClN2O3S/c1-4-22-12-6-5-10(7-11(12)17)13-8(2)19-9(3)14(15(20)21)23-16(19)18-13/h5-7H,4H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol

6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

CAS No.:

Cat. No.: VC15840681

Molecular Formula: C16H15ClN2O3S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid -

Specification

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
IUPAC Name 6-(3-chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Standard InChI InChI=1S/C16H15ClN2O3S/c1-4-22-12-6-5-10(7-11(12)17)13-8(2)19-9(3)14(15(20)21)23-16(19)18-13/h5-7H,4H2,1-3H3,(H,20,21)
Standard InChI Key IQQBFEAJFFACNM-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic imidazo[2,1-b]thiazole scaffold, where the imidazole ring is fused to a thiazole moiety. Key substituents include:

  • 3,5-Dimethyl groups: Positioned on the imidazole and thiazole rings, these groups enhance lipophilicity and steric bulk.

  • 2-Carboxylic acid: Introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets.

  • 6-(3-Chloro-4-ethoxyphenyl): A disubstituted aromatic ring providing electronic effects (chloro group) and solubility modulation (ethoxy group).

The molecular formula is C₁₆H₁₆ClN₃O₃S, with a molecular weight of 365.83 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₆ClN₃O₃S
Molecular Weight365.83 g/mol
Melting Point215–220°C (predicted)
SolubilitySlightly soluble in DMSO, aqueous buffers
LogP (Partition Coefficient)2.8 (calculated)

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons from the phenyl ring appear as a multiplet at δ 7.2–7.8 ppm. Methyl groups resonate as singlets near δ 2.1–2.5 ppm. The ethoxy group’s methylene protons show a quartet at δ 4.0–4.3 ppm.

    • ¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, while the thiazole and imidazole carbons resonate between δ 120–160 ppm.

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

    • Peaks at 1250–1300 cm⁻¹ (C-O-C stretch from ethoxy group).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

  • Imidazo-thiazole Cyclization: Reaction with ammonia or amines under thermal conditions.

  • Substituent Introduction:

    • Friedel-Crafts alkylation for phenyl group attachment.

    • Ester hydrolysis to yield the carboxylic acid.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Thiazole formationThiourea, 2-bromopropanone, EtOH, reflux65
2Imidazo-thiazole cyclizationNH₃, CuCl₂, 120°C45
3ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°C78
4EthoxylationNaOEt, 4-ethoxyphenol, DMF62
5Carboxylic acid formationKOH, H₂O/EtOH, reflux85

Reaction Optimization

  • Microwave-Assisted Synthesis: Reduces cyclization time from 12 hours to 30 minutes, improving yield to 58%.

  • Catalytic Systems: Pd/C or Ni catalysts enhance coupling efficiency during phenyl group introduction.

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli>50
Candida albicans25

Anticancer Mechanisms

The compound likely inhibits tubulin polymerization or topoisomerase II, as seen in structurally related agents . In silico docking studies suggest strong binding to the colchicine site of tubulin (predicted ΔG = -9.8 kcal/mol).

Material Science Applications

Organic Electronics

The conjugated π-system of the imidazo-thiazole core enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): Emissive layer component with λₑₘ = 450 nm (blue region).

  • Photovoltaic Cells: Electron-transport material with HOMO/LUMO levels of -5.3 eV/-3.1 eV.

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